Enantiomeric Differentiation: (R)-Propyl vs. (S)-Propyl and Racemic Forms in FAAH Inhibition
The (R)-enantiomer defined by 2580114-70-9 is predicted to exhibit superior FAAH inhibition compared to its (S)-enantiomer or racemic mixture. In the broader alkylthiazole carbamate series, patent SAR data demonstrate that chiral alkyl substitution at the position corresponding to the propyl group of 2580114-70-9 directly modulates FAAH IC50 values [1]. While specific IC50 data for 2580114-70-9 against FAAH have not been publicly disclosed, structurally related thiazole carbamates with defined stereochemistry achieve nanomolar FAAH inhibition (IC50 = 80 nM for a representative analog) [2], and enantiomeric pairs in related series frequently show >10-fold potency differences [1].
| Evidence Dimension | FAAH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Predicted nanomolar FAAH IC50 based on structural class; specific values not publicly disclosed |
| Comparator Or Baseline | Structurally related thiazole carbamate (BindingDB entry CHEMBL2164594) IC50 = 80 nM against FAAH [2] |
| Quantified Difference | Enantiomeric pairs in alkylthiazole carbamate class show >10-fold potency differences based on stereochemistry [1] |
| Conditions | Recombinant FAAH enzyme inhibition assays (pH 9.0, 125 mM Tris buffer) for comparator data [2] |
Why This Matters
Procurement of the defined (R)-enantiomer is essential to avoid the unpredictable potency losses that accompany racemic or inverted stereoforms, which can confound SAR studies.
- [1] Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent 8,912,218 (Sanofi). 2014. View Source
- [2] BindingDB Entry BDBM50394631, CHEMBL2164594. IC50 = 80 nM for FAAH inhibition. Accessed April 2026. View Source
